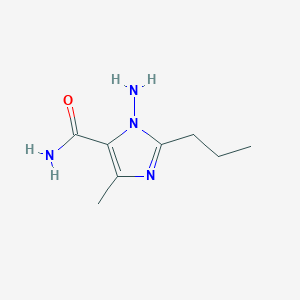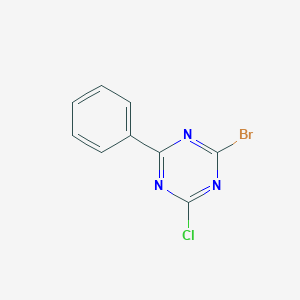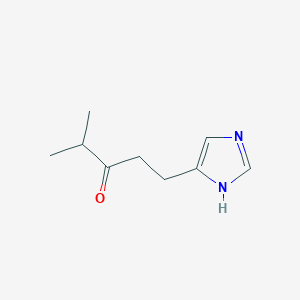
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one is an organic compound featuring an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the imidazole ring imparts unique chemical properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-4-yl)-4-methylpentan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentan-3-one and imidazole.
Condensation Reaction: The key step involves a condensation reaction between 4-methylpentan-3-one and imidazole under acidic or basic conditions. This reaction forms the imidazole ring attached to the pentanone backbone.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Optimized Conditions: Employing optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and reduce production costs.
Automated Purification: Implementing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the ketone group, potentially converting it into an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation Products: Oxidation can yield imidazole derivatives with altered electronic properties.
Reduction Products: Reduction typically produces alcohol derivatives.
Substitution Products: Substitution reactions result in various functionalized imidazole compounds.
Scientific Research Applications
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-4-yl)-4-methylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Imidazol-4-yl)-1-pentanone
- 1-(1H-Imidazol-4-yl)-2-methylpentan-3-one
- 1-(1H-Imidazol-4-yl)-3-methylpentan-3-one
Uniqueness
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one is unique due to its specific substitution pattern on the pentanone backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)-4-methylpentan-3-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)9(12)4-3-8-5-10-6-11-8/h5-7H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
QXEHIDUUAIJDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
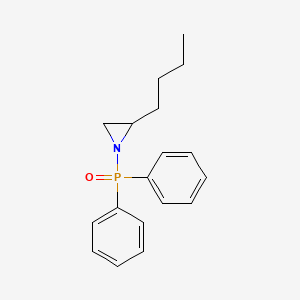
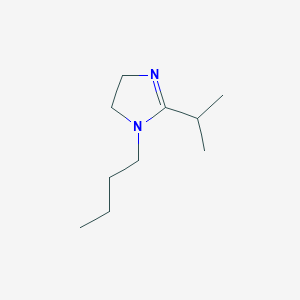
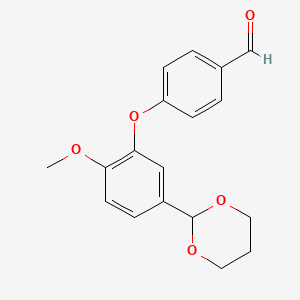
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
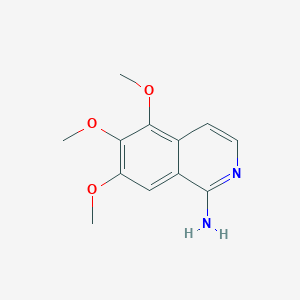
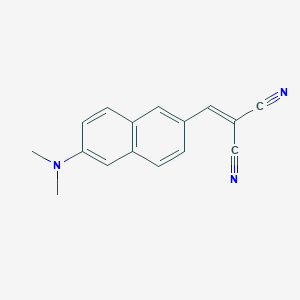
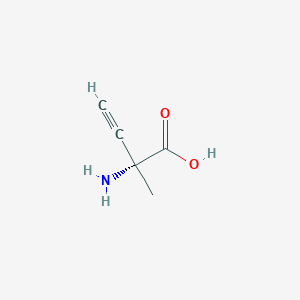
![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)

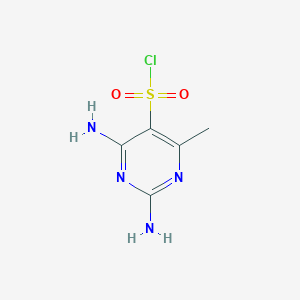
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
